molecular formula C21H21ClN2O3 B11712160 N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide

N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide

Cat. No.: B11712160
M. Wt: 384.9 g/mol
InChI Key: QOJGYVPCYWYDGQ-UYRXBGFRSA-N
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Description

N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a tetrahydrofuran ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the chlorophenyl intermediate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzamide derivative under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((Z)-2-(4-bromophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide
  • N-((Z)-2-(4-fluorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide

Uniqueness

N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and biological activity. This makes it distinct from its bromophenyl and fluorophenyl analogs, which may exhibit different reactivity and potency in biological assays.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H21ClN2O3/c22-17-10-8-15(9-11-17)13-19(21(26)23-14-18-7-4-12-27-18)24-20(25)16-5-2-1-3-6-16/h1-3,5-6,8-11,13,18H,4,7,12,14H2,(H,23,26)(H,24,25)/b19-13-

InChI Key

QOJGYVPCYWYDGQ-UYRXBGFRSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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